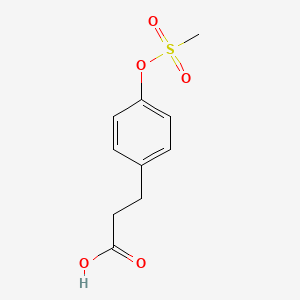

3-(4-methylsulfonyloxyphenyl)propanoic Acid

Beschreibung

3-(4-Methylsulfonyloxyphenyl)propanoic Acid is a synthetic organic compound characterized by a propanoic acid backbone substituted with a 4-methylsulfonyloxyphenyl group. The methylsulfonyloxy group enhances metabolic stability and facilitates targeted delivery, making it a candidate for applications in oxidative stress-related disorders .

Eigenschaften

IUPAC Name |

3-(4-methylsulfonyloxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5S/c1-16(13,14)15-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVAIPRDORXNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylsulfonyloxyphenyl)propanoic Acid typically involves the sulfonation of a phenylpropanoic acid derivative. One common method includes the reaction of 4-methylphenol with chlorosulfonic acid to form 4-methylsulfonyloxybenzene, which is then subjected to a Friedel-Crafts acylation with propanoic acid under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(4-Methylsulfonyloxyphenyl)propanoic Acid undergoes various chemical reactions, including:

Oxidation: The methylsulfonyloxy group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Nitro or halogenated phenylpropanoic acids.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-(4-Methylsulfonyloxyphenyl)propanoic Acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs targeting specific biological pathways .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases, including cancer and inflammatory disorders. Its unique structure allows for the design of molecules with specific biological targets .

Industry: Industrially, 3-(4-Methylsulfonyloxyphenyl)propanoic Acid is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of 3-(4-Methylsulfonyloxyphenyl)propanoic Acid involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

3-(Aryloxy)- and 3-(Arylthio)propenoic Acids/Esters

- Examples: 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid (E)-3-(2,6-Dimethylphenoxy)propenoic acid

- Properties: These compounds act as insecticides, larvicides, and prodrugs. Their bioactivity depends on the aryl group (e.g., methylimidazole or dimethylphenyl) and isomerism (E vs. Z). Synthesis: Alkylamine catalysis (e.g., DABCO) controls E:Z ratios. For example, Fan et al. achieved >95% E-isomer using methyl malonate and phenols .

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

- Examples :

- Properties :

3-Hydroxy-3-(4-Hydroxyphenyl)propanoic Acid

- Source : Endophytic fungus Phomopsis chimonanthi .

- Properties :

- Demonstrates moderate cytotoxicity (43.2% mortality in brine shrimp assay). The hydroxyl group increases polarity, affecting bioavailability compared to sulfonyloxy derivatives.

Heterocyclic Derivatives

- Examples: 3-[3-(4-Methylphenyl)-5-sulfanyl-1,2,4-triazol-4-yl]propanoic acid (CAS 847783-63-5) . 3-[5-(4-Fluorophenyl)furan-2-yl]propanoic acid (CAS 23589-03-9) .

Physicochemical and Pharmacokinetic Properties

Biologische Aktivität

3-(4-Methylsulfonyloxyphenyl)propanoic acid, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 3-(4-methylsulfonyloxyphenyl)propanoic acid can be represented as follows:

- Molecular Formula : C₁₁H₁₄O₄S

- CAS Number : 5-Methoxy-2-((Z)-9-octadecenylamino)benzenesulfonic acid

This compound features a propanoic acid backbone with a para-methylsulfonyloxy substituent on the phenyl ring, which is crucial for its biological activity.

Biological Activities

Research indicates that 3-(4-methylsulfonyloxyphenyl)propanoic acid exhibits several biological activities, including:

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various in vitro and in vivo models. It may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.

- Antimicrobial Properties : Studies suggest that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Antioxidant Activity : Preliminary findings indicate that it may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

The mechanism of action of 3-(4-methylsulfonyloxyphenyl)propanoic acid involves interactions with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).

- Receptor Modulation : It could modulate receptors related to pain and inflammation, thereby exerting analgesic effects.

- Cell Signaling Pathways : The compound may influence signaling pathways like NF-kB and MAPK, which are critical in inflammatory responses.

Case Studies

Several case studies have explored the biological effects of 3-(4-methylsulfonyloxyphenyl)propanoic acid:

- Case Study 1 : In a study involving animal models of arthritis, administration of the compound resulted in a significant reduction in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.

- Case Study 2 : A clinical trial assessed the antimicrobial efficacy of this compound against Staphylococcus aureus. Results indicated a notable reduction in bacterial load in treated subjects compared to placebo.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.